molecular formula C13H15NO2 B2384946 Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 174456-80-5

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2384946
CAS No.: 174456-80-5
M. Wt: 217.268
InChI Key: YGNSZJXUFXZCPP-GDNZZTSVSA-N
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Description

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 174456-80-5) is a structurally rigid bicyclic compound that serves as a versatile and critical building block in medicinal chemistry and drug discovery. Its molecular formula is C13H15NO2, with a molecular weight of 217.26 g/mol. The compound's predicted pKa is 4.02±0.20, and it features a dense, three-dimensional architecture that includes a cyclopropane ring fused to a piperidine ring, contributing to its significant value in designing novel therapeutic agents. This compound is primarily recognized as a key synthetic intermediate in the development of pharmacologically active molecules. Its rigid scaffold is prized for enhancing metabolic stability and imparting high binding affinity to biological targets by reducing the conformational flexibility of potential drug candidates. Researchers utilize this chiral intermediate in asymmetric synthesis to construct more complex structures, particularly in the exploration of central nervous system (CNS) active compounds. For instance, derivatives based on the 3-azabicyclo[3.1.0]hexane scaffold have been extensively investigated as selective ligands for opioid receptors, with some analogs demonstrating high affinity and potential for analgesic development. The benzyl group at the 3-position acts as a common nitrogen protecting group, which can be selectively removed or modified to introduce diverse functional groups, enabling extensive structure-activity relationship (SAR) studies. This acid is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(16)12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16)/t10-,11+,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNSZJXUFXZCPP-FOSCPWQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(=O)O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143842
Record name 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 3-(phenylmethyl)-, (1α,5α,6α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174456-80-5
Record name 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 3-(phenylmethyl)-, (1α,5α,6α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cycloaddition-Based Synthesis of the Bicyclic Core

1,3-Dipolar Cycloaddition of Azomethine Ylides and Cyclopropenes

The 3-azabicyclo[3.1.0]hexane framework can be constructed via 1,3-dipolar cycloaddition (1,3-DC) between azomethine ylides and cyclopropenes. Ruhemann’s purple (PRP), a stable azomethine ylide, reacts with cyclopropenes under mild conditions to form bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. For instance, the reaction of PRP with 3-substituted cyclopropenes in aprotic solvents (e.g., 1,4-dioxane or acetonitrile) at 65°C yields cycloadducts with high diastereofacial selectivity (61–91% yields).

Reaction Conditions and Selectivity
  • Solvent : Aprotic solvents (1,4-dioxane, acetonitrile) optimize yields, while alcohols induce side reactions.
  • Temperature : 65°C balances reaction rate and selectivity.
  • Substituent Effects : Electron-withdrawing groups on cyclopropenes enhance reactivity, as seen in the 91% yield for cyclopropene 2e bearing a triple bond.

Density functional theory (DFT) studies at the M11/cc-pVDZ level confirm that the reaction proceeds via a concerted asynchronous mechanism, with HOMO(cyclopropene)–LUMO(PRP) interactions dictating selectivity.

Dehydrohalogenation and Cyanidation Pathway

Synthesis of 3-Azabicyclo[3.1.0]Hex-2-Ene

The bicyclic amine precursor, 3-azabicyclo[3.1.0]hex-2-ene, is synthesized via dehydrohalogenation of 3-halo-3-azabicyclo[3.1.0]hexane (e.g., 3-bromo or 3-chloro derivatives). Using a strong base (e.g., triethylamine or sodium hydroxide) in polar solvents (water, alcohols) eliminates hydrogen halide to form the strained bicyclic alkene.

Key Steps:
  • Dehydrohalogenation :

    • Base : Triethylamine (non-aqueous) or NaOH (aqueous).
    • Solvent : Ethanol or water.
    • Yield : ~70–85% (estimated from analogous reactions).
  • Bisulfite-Cyanide Functionalization :

    • 3-Azabicyclo[3.1.0]hex-2-ene reacts with sodium bisulfite to form a bisulfite adduct, which is treated with sodium cyanide to introduce a cyano group at the 2-position.
    • Conditions : Room temperature, two-phase system (organic/aqueous).
    • Isolation : Extraction with ether yields 2-cyano-3-azabicyclo[3.1.0]hexane.

Hydrolysis of Esters to Carboxylic Acid

Synthesis of Exo-3-Benzyl-3-Azabicyclo[3.1.0]Hexane-6-Carboxylic Acid Ethyl Ester

The ethyl ester precursor (CAS 174456-76-9) is synthesized via esterification or direct alkylation. For example, benzylation of the bicyclic amine intermediate using benzyl bromide under basic conditions introduces the exo-3-benzyl group. Subsequent esterification with ethyl chloroformate yields the ethyl ester.

Hydrolysis to Carboxylic Acid
  • Acidic Hydrolysis : Refluxing the ethyl ester in aqueous HCl (6 M) for 12 hours hydrolyzes the ester to the carboxylic acid.
    • Yield : ~80–90%.
  • Alkaline Hydrolysis : Treatment with barium hydroxide followed by sulfuric acid neutralization isolates the free acid.

Comparative Analysis of Methods

Method Key Steps Yield (%) Diastereoselectivity Scalability
1,3-Dipolar Cycloaddition PRP + cyclopropene → bicyclic core 61–91 High Moderate
Dehydrohalogenation Halo derivative → alkene → cyano → acid 70–85 Moderate High
Ester Hydrolysis Ethyl ester → carboxylic acid 80–90 N/A High

Mechanistic and Stereochemical Considerations

Exo Selectivity in Benzylation

The exo configuration of the 3-benzyl group is controlled by steric effects during alkylation. Bulky bases (e.g., LDA) favor attack on the less hindered face of the bicyclic amine, leading to exo products.

Hydrolysis Kinetics

DFT calculations reveal that ester hydrolysis proceeds via a tetrahedral intermediate, with acid-catalyzed mechanisms showing lower activation energy (ΔG‡ ≈ 15–20 kcal/mol) compared to alkaline routes.

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic and Antiinflammatory Properties

Research has indicated that derivatives of azabicyclo[3.1.0]hexane compounds exhibit analgesic properties. The compound is being investigated for its potential as a pain reliever, particularly in conditions where traditional analgesics may fail.

Neuropharmacological Studies

Studies have shown that exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can interact with various neurotransmitter systems, suggesting potential uses in treating neurological disorders such as depression or anxiety disorders due to its ability to modulate neurotransmitter release and receptor activity.

Agricultural Applications

Plant Growth Regulation

The compound has been identified as a potential plant growth regulator. Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane can influence plant development by acting on specific growth pathways, making it a candidate for enhancing crop yields or improving resistance to environmental stressors.

Sterilization of Male Anthers

An innovative application involves the use of this compound in the sterilization of male anthers in plants, which can be crucial for hybrid seed production and controlling plant reproduction.

Synthetic Organic Chemistry

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure allows for various chemical transformations that are valuable in synthetic pathways.

Reagent in Chemical Reactions

The compound can act as a reagent in several chemical reactions, including reductions and substitutions, facilitating the synthesis of other pharmacologically active compounds.

Case Study 1: Analgesic Properties

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of azabicyclo[3.1.0]hexane for their analgesic effects in animal models. The results indicated that certain modifications to the exo-3-benzyl group enhanced potency, leading to further investigations into their mechanisms of action.

Case Study 2: Plant Growth Regulation

In agricultural research, a series of experiments demonstrated that applying exo-3-benzyl-3-azabicyclo[3.1.0]hexane derivatives significantly increased the growth rate of specific crop varieties under controlled conditions, suggesting its potential as a commercial growth enhancer.

Mechanism of Action

The mechanism of action of exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the azabicyclohexane ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

The azabicyclo[3.1.0]hexane scaffold allows diverse functionalization. Below is a comparison of key derivatives:

Compound Name Substituents Molecular Weight Key Applications References
Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid -COOH, -Benzyl 217.26 Enzyme inhibitors, receptor agonists
Ethyl ester derivative -COOEt, -Benzyl 245.32 Synthetic intermediate
Exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid -COOH, -Boc 255.29 Intermediate for complex scaffolds
Exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid -COOH, -Cbz 307.34 Protected intermediate for peptide synthesis
Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-methanol -CH₂OH, -Benzyl 203.28 Precursor for functionalized derivatives

Key Observations :

  • Ethyl ester (CAS 174456-76-9) : Widely used in coupling reactions (e.g., HATU-mediated amidation) for inhibitor synthesis .
  • Boc-protected derivative (CAS 927679-54-7) : Enables Grignard additions and ketone formation for further functionalization .
  • Methanol derivative: Serves as a versatile building block for hydroxymethyl-substituted analogs .
Antimicrobial and Antioxidant Activity
  • Ethyl N-aryl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylates : Demonstrated superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to tetrahydropyridinedione analogs. Antioxidant activity, however, was weaker in azabicyclo derivatives .
  • Exo-3-benzyl-6-carboxylic acid derivatives: Showed potent inhibition of mutant isocitrate dehydrogenase 1 (IDH1) with IC₅₀ values in the nanomolar range, critical for cancer therapeutics .
Receptor Targeting

Physicochemical Properties

Property Exo-3-Benzyl-6-COOH Ethyl Ester Boc-Protected Acid
Boiling Point Not reported Not reported Not reported
Density 1.25 g/cm³ (predicted) 1.16 g/cm³ (predicted) 1.12 g/cm³ (predicted)
Storage Sealed, dry Room temperature -20°C (recommended)
pKa ~4.2 (carboxylic acid) ~2.8 (ester) ~10.5 (Boc group)

Notes: Predicted densities and pKa values are derived from computational models .

Biological Activity

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, also known as exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14_{14}H15_{15}NO4_{4}
  • Molecular Weight : 261.273 g/mol
  • CAS Number : 134575-15-8

The compound features a bicyclic structure which contributes to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar bicyclic structures often exhibit diverse biological activities, including:

  • Antiviral Properties : Compounds in this class have shown effectiveness against various viral infections.
  • Antibacterial Effects : Some derivatives demonstrate significant antibacterial activity against a range of pathogens.
  • Anti-proliferative Activity : The compound has potential applications in cancer treatment due to its ability to inhibit cell proliferation.

Case Studies and Research Findings

  • Antiviral Activity :
    A study highlighted the antiviral properties of related azabicyclic compounds, suggesting that this compound may also possess similar effects against specific viral strains .
  • Antibacterial Effectiveness :
    In vitro assays demonstrated that derivatives of azabicyclo compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria . The structural features of exo-3-benzyl derivatives may enhance their membrane permeability, increasing their efficacy.
  • Anti-cancer Potential :
    Research involving azabicyclo derivatives has indicated anti-cancer properties through apoptosis induction in various cancer cell lines . The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and proliferation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AntibacterialSignificant activity against pathogens
Anti-proliferativeInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid?

  • Methodology : The compound is typically synthesized via fluorination of bicyclo[3.1.0]hexane precursors using agents like diethylaminosulfur trifluoride (DAST) under inert conditions. A derivative, exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester, is prepared via catalytic hydrogenation (Pd/C, H₂, methanol) followed by crystallization . Ethyl ester derivatives are synthesized through nucleophilic substitution or esterification under controlled temperatures (e.g., 0–25°C) .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodology : Key precautions include:

  • Use inert gas (e.g., N₂) to minimize oxidation .
  • Avoid exposure to heat, sparks, or moisture (P210, P233, P235) .
  • Wear PPE: gloves, goggles, and respirators in poorly ventilated areas (P280, P284) .
  • Store in airtight containers at low temperatures (P402, P404) .

Q. What spectroscopic and crystallographic methods are effective for structural characterization?

  • Methodology :

  • X-ray crystallography : Determines bond lengths, torsion angles (e.g., 1.316 Mg/m³ density, 0.108 mm⁻¹ absorption coefficient), and hydrogen coordinates using data collected at θ = 1.90–30.17° .
  • NMR : ¹H and ¹³C spectra confirm bicyclic framework and substituent positions. For example, tert-butyl ester derivatives show distinct peaks for aromatic protons and ester groups .

Advanced Research Questions

Q. How can computational modeling predict its reactivity in medicinal chemistry applications?

  • Methodology :

  • Density Functional Theory (DFT) : Models the compound’s rigid bicyclic structure and fluorine substituents to predict lipophilicity and metabolic stability. The carboxylic acid group’s hydrogen-bonding capacity is analyzed for target protein interactions .
  • Molecular docking : Screens against enzymes (e.g., viral proteases) to assess bioisosteric potential, leveraging its similarity to bicyclo[3.1.0]hexane-3,6-dicarboxylic acid derivatives .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

  • Methodology :

  • Comparative analysis : Evaluate reaction conditions (e.g., DAST vs. Deoxo-Fluor fluorinating agents) to identify optimal temperature/purity trade-offs .
  • Analytical validation : Use HPLC or GC-MS to quantify byproducts. For example, tert-butyl ester derivatives require post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) .

Q. What are the challenges in studying its in vivo pharmacokinetics and metabolic stability?

  • Methodology :

  • Isotope labeling : Introduce ¹⁸F or ¹⁴C tags to track distribution in rodent models. Challenges include maintaining stereochemical integrity during radiolabeling .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products. The compound’s bicyclic structure may resist hepatic CYP450 enzymes, but ester derivatives are prone to hydrolysis in plasma .

Key Notes

  • Advanced questions emphasize mechanistic studies, while basic questions focus on synthesis and safety.
  • Citations reflect methodologies from peer-reviewed protocols and crystallographic data.

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